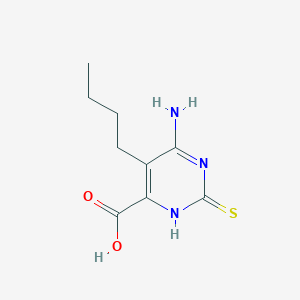![molecular formula C23H20N4O4 B14006274 1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine CAS No. 14533-16-5](/img/structure/B14006274.png)
1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitro-aniline is a complex organic compound with a molecular formula of C23H20N4O4 and a molecular weight of 416.429 g/mol This compound is characterized by its intricate structure, which includes a cyclopropyl group, a dinitroaniline moiety, and a Schiff base linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitro-aniline typically involves multiple steps, starting with the preparation of the cyclopropyl and aniline derivatives. The key steps include:
Formation of the Cyclopropyl Derivative: This involves the reaction of phenylmagnesium bromide with cyclopropylcarboxaldehyde to form the 2-phenylcyclopropylmethanol.
Synthesis of the Schiff Base: The 2-phenylcyclopropylmethanol is then reacted with 4-methylbenzaldehyde in the presence of an acid catalyst to form the Schiff base, N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino].
Nitration of Aniline: The final step involves the nitration of aniline to form 2,4-dinitroaniline, which is then coupled with the Schiff base under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitro-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in diamino derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitro-aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Wirkmechanismus
The mechanism of action of N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitro-aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitro-aniline: shares similarities with other dinitroaniline derivatives, such as:
Uniqueness
The uniqueness of N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitro-aniline lies in its combination of a cyclopropyl group, Schiff base linkage, and dinitroaniline moiety, which confer distinct chemical and biological properties not found in simpler analogs .
Eigenschaften
CAS-Nummer |
14533-16-5 |
|---|---|
Molekularformel |
C23H20N4O4 |
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C23H20N4O4/c1-15-7-9-17(10-8-15)23(20-14-19(20)16-5-3-2-4-6-16)25-24-21-12-11-18(26(28)29)13-22(21)27(30)31/h2-13,19-20,24H,14H2,1H3 |
InChI-Schlüssel |
YFFKSUCNYRZQGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3CC3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


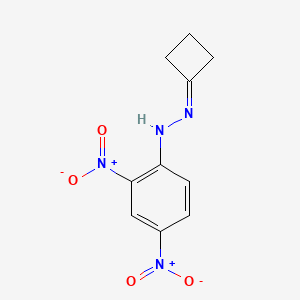
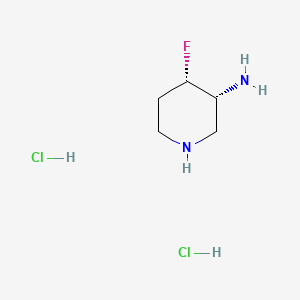
![2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one](/img/structure/B14006202.png)
![(NZ)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14006205.png)
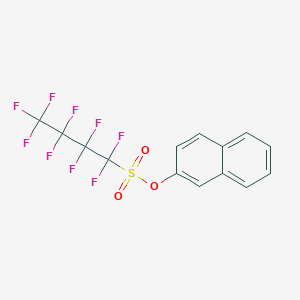

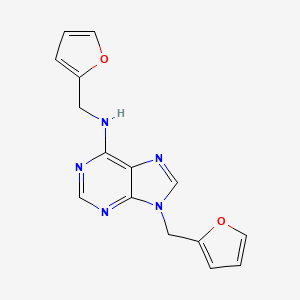
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)




